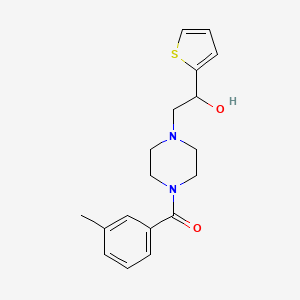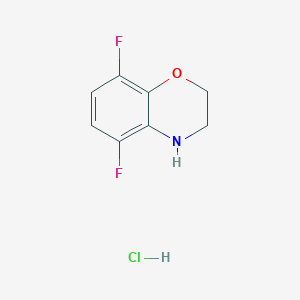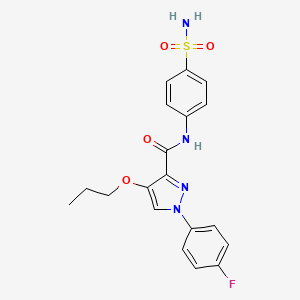
3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. Pyrazole derivatives are known for their diverse biological activities and have been studied extensively for their potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the construction of the pyrazole ring followed by various functionalization reactions. In the study of novel pyrazole-3,4-dicarboxamides, the starting material was 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid, from which a series of derivatives were synthesized, including those bearing sulfonamide moieties . These compounds were characterized using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and elemental analysis.
Molecular Structure Analysis
Quantum mechanical calculations and spectroscopic investigations provide insights into the molecular structure of pyrazole derivatives. For instance, the molecular structural parameters and vibrational frequencies of a related compound, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, were obtained using Density Functional Theory (DFT) . Such studies are crucial for understanding the electronic properties and reactivity of the compounds.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitution. For example, 3,5-dinitro-4-(phenylsulfonyl)pyrazole was involved in a nucleophilic substitution reaction with thiophenol, which proceeded with the substitution of the phenylsulfonyl group . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the regioselectivity of the reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Polarographic studies can provide information on the redox behavior of these compounds in different solvent systems, as seen in the study of a related compound, 3-methyl-5-(p-ethoxyphenyl)-4-(N-2′-methoxyphenyl-p-sulphamyl benzene-azo) pyrazole . The reduction of this compound occurs in multiple steps, which are diffusion-controlled and vary with the pH of the solution.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives, including those similar to the specified compound, focus on the development of new methodologies for constructing pyrazole cores and introducing sulfonyl groups. For instance, Vasin et al. (2015) detailed the synthesis of 3H-pyrazoles through reactions of methyl and p-tolyl phenylethynyl sulfones with diphenyldiazomethane, highlighting the thermal and acid-catalyzed transformations of these compounds to yield sulfonyl-substituted pyrazoles (Vasin, V., Masterova, Yu. Yu., Bezrukova, E., Razin, V. V., & Somov, N., 2015). This study illustrates the chemical versatility of pyrazole derivatives in organic synthesis and their potential for further functionalization.
Medicinal Chemistry Applications
In medicinal chemistry, pyrazole derivatives are explored for their biological activities, including enzyme inhibition and antimicrobial effects. A study by Mert et al. (2015) synthesized pyrazole-3,4-dicarboxamide derivatives bearing sulfonamide moieties and evaluated their inhibitory effects on human carbonic anhydrase isoenzymes. The study found that certain derivatives exhibited significant inhibitory activity, suggesting potential applications in designing inhibitors for enzymes relevant in various diseases (Mert, S., Alım, Z., İşgör, M., Anıl, B., Kasımoğulları, R., & Beydemir, Ş., 2015).
Material Science Applications
The application of pyrazole derivatives in material science, particularly in the development of novel dyes and pigments, is another area of interest. The synthesis and characterization of these compounds for their coloration properties on various substrates can lead to the development of new materials with specific optical properties. For instance, Hussain et al. (2016) discussed the synthesis of 4-amino-1-(p-sulphophenyl)-3-methyl-5-pyrazolone based azo acid dyes and their applications on leather, showcasing the potential of pyrazole derivatives in material applications (Hussain, G., Ather, M., Khan, M., Saeed, A., Saleem, R., Shabir, G., & Channar, P., 2016).
properties
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 3,4-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6S/c1-16-9-10-19(15-17(16)2)25(29)34-24-23(18(3)26-27(24)20-7-5-4-6-8-20)35(32,33)22-13-11-21(12-14-22)28(30)31/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYMONSCFLWMAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B3007333.png)
![N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3007334.png)
![Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B3007335.png)
![3-(2-chlorophenyl)-N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B3007337.png)

![4-[2-(2-Chloro-5-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3007340.png)
![tert-Butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate](/img/structure/B3007341.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3007343.png)

![4-methoxy-3-methyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B3007346.png)
![N-[[5-butylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B3007347.png)